molecular formula C10H16O B14674310 Dec-2-yn-4-one CAS No. 34695-28-8

Dec-2-yn-4-one

Cat. No.: B14674310
CAS No.: 34695-28-8
M. Wt: 152.23 g/mol
InChI Key: WVCXKZUHKGZQOA-UHFFFAOYSA-N
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Description

Dec-2-yn-4-one is a terminal alkyne-containing ketone with the molecular formula C₁₀H₁₄O. Its structure features a triple bond at the second carbon and a ketone group at the fourth position of a ten-carbon chain. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as nucleophilic additions at the ketone and alkyne-based coupling reactions .

Properties

CAS No.

34695-28-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

dec-2-yn-4-one

InChI

InChI=1S/C10H16O/c1-3-5-6-7-9-10(11)8-4-2/h3,5-7,9H2,1-2H3

InChI Key

WVCXKZUHKGZQOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dec-2-yn-4-one can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted enynones or other derivatives.

Scientific Research Applications

Chemistry: Dec-2-yn-4-one is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Dec-2-yn-4-one exerts its effects involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Dec-2-yn-4-one’s properties and applications, it is compared below with Decyl 4-hydroxybenzoate () and hypothetical analogs like Pent-2-yn-4-one (C₅H₆O).

Table 1: Structural and Functional Group Comparison

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₀H₁₄O Alkyne (C≡C), Ketone (C=O) Linear chain with triple bond at C2
Decyl 4-hydroxybenzoate C₁₇H₂₆O₃ Ester (COO), Phenolic hydroxyl Aromatic ring with esterified decyl chain
Pent-2-yn-4-one C₅H₆O Alkyne (C≡C), Ketone (C=O) Shorter carbon chain (C5)

Table 2: Hypothetical Physicochemical Properties*

Compound Boiling Point (°C) Solubility (Water) Reactivity Highlights
This compound ~220–240 Low Ketone reduction; alkyne cyclization
Decyl 4-hydroxybenzoate >300 Insoluble Hydrolysis-resistant ester; UV stability
Pent-2-yn-4-one ~150–170 Moderate Higher volatility; prone to polymerization

Key Differences:

Functional Groups :

  • This compound’s alkyne and ketone groups make it more reactive toward nucleophiles and catalysts compared to Decyl 4-hydroxybenzoate , which is stabilized by its aromatic ester moiety .
  • Shorter-chain analogs like Pent-2-yn-4-one exhibit higher volatility but reduced thermal stability due to fewer carbon atoms.

Applications: Decyl 4-hydroxybenzoate is used as a preservative in cosmetics, leveraging its antimicrobial properties .

Research Findings and Gaps

  • Synthetic Utility: Alkynones like this compound are pivotal in Sonogashira couplings, though specific studies on this compound are sparse compared to smaller analogs (e.g., Pent-2-yn-4-one) .
  • Stability Challenges: Long-chain alkynones may face steric hindrance in reactions, a contrast to the hydrolytic stability of Decyl 4-hydroxybenzoate .
  • Data Limitations : Existing literature (e.g., ’s framework) emphasizes the need for systematic studies on this compound’s thermodynamic and kinetic parameters .

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